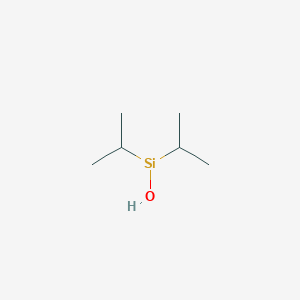

Di(propan-2-yl)silanol

Description

Structure

2D Structure

Properties

CAS No. |

18173-84-7 |

|---|---|

Molecular Formula |

C6H15OSi |

Molecular Weight |

131.27 g/mol |

InChI |

InChI=1S/C6H15OSi/c1-5(2)8(7)6(3)4/h5-7H,1-4H3 |

InChI Key |

DLLXHGFMXBHWEY-UHFFFAOYSA-N |

SMILES |

CC(C)[Si](C(C)C)O |

Canonical SMILES |

CC(C)[Si](C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Di Propan 2 Yl Silanol

Hydrolysis-Based Synthetic Routes to Di(propan-2-yl)silanol

Hydrolysis represents the most direct and common strategy for the formation of the Si-OH bond in silanols. researchgate.netthieme-connect.de The choice of precursor, whether a halosilane or an alkoxysilane, dictates the specific reaction conditions and byproducts.

The hydrolysis of dihalosilanes, particularly dichlorosilanes, is a well-established and straightforward method for preparing the corresponding silanediols. thieme-connect.de For this compound, the precursor of choice is Di(propan-2-yl)dichlorosilane. The reaction involves the substitution of the chloro groups with hydroxyl groups upon treatment with water. thieme-connect.de

A significant challenge in this synthesis is the propensity of the newly formed silanol (B1196071) to undergo acid-catalyzed self-condensation to form siloxanes. The hydrolysis reaction generates hydrochloric acid (HCl) as a byproduct, which can catalyze this unwanted side reaction. thieme-connect.de To mitigate this, the reaction is often performed in the presence of a base that acts as an acid scavenger. Tertiary amines, such as triethylamine (B128534) or historically aniline, are commonly used for this purpose. thieme-connect.de The base neutralizes the HCl as it is formed, minimizing the opportunity for condensation and allowing for higher yields of the desired silanol. The resulting ammonium (B1175870) salt can then be easily removed by filtration. thieme-connect.de The steric bulk of the isopropyl groups in this compound also provides a degree of kinetic stability against condensation compared to silanols with smaller substituents. thieme-connect.de

Table 1: Hydrolysis of Di(propan-2-yl)dichlorosilane

| Reactant | Reagent | Base (Acid Scavenger) | Product | Byproduct |

| Di(propan-2-yl)dichlorosilane | Water (H₂O) | Triethylamine (Et₃N) | This compound | Triethylamine hydrochloride (Et₃N·HCl) |

An alternative to halosilanes, the hydrolysis of alkoxysilanes provides a milder route to silanols. researchgate.net This method involves the cleavage of the silicon-oxygen bond in the Si-OR group and subsequent formation of a Si-OH bond. researchgate.net For the synthesis of this compound, a precursor such as Di(propan-2-yl)dimethoxysilane or Di(propan-2-yl)diethoxysilane would be used.

This hydrolysis reaction can be catalyzed by either an acid or a base. researchgate.netinstras.com The reaction proceeds with the formation of an alcohol (e.g., methanol (B129727) or ethanol) as the only byproduct, which is less corrosive and reactive than the HCl produced from chlorosilane hydrolysis. This makes the workup procedure simpler and avoids the strong acidic conditions that promote self-condensation. The hydrolysis of alkoxysilanes is a key reaction in sol-gel processes, where it initiates the formation of a siloxane network through subsequent condensation steps. instras.com By controlling the reaction conditions, such as pH, water-to-alkoxide ratio, and solvent, the hydrolysis can be stopped at the silanol stage before significant polymerization occurs.

Table 2: Acid/Base-Catalyzed Hydrolysis of Di(propan-2-yl)dialkoxysilane

| Precursor Example | Catalyst | Product | Byproduct |

| Di(propan-2-yl)dimethoxysilane | Acid (e.g., HCl) or Base (e.g., NaOH) | This compound | Methanol |

| Di(propan-2-yl)diethoxysilane | Acid (e.g., HCl) or Base (e.g., NaOH) | This compound | Ethanol |

Recent advancements have introduced electrochemical methods for the synthesis of silanols from hydrosilanes. These techniques offer mild and neutral reaction conditions, avoiding the use of harsh reagents. A notable method involves the electrochemical hydrolysis of hydrosilanes mediated by a hydrogen-atom transfer (HAT) catalyst, such as N-hydroxyphthalimide (NHPI). researchgate.net

In this system, the reaction operates at room temperature with high selectivity for the silanol product. researchgate.net This electrochemical approach demonstrates a broad substrate scope and high tolerance for various functional groups, making it applicable to complex molecules. researchgate.net While this has been demonstrated for various hydrosilanes, the principle is applicable to the synthesis of this compound from Di(propan-2-yl)silane. This method represents a more environmentally benign and controlled alternative to traditional chemical oxidation or hydrolysis routes.

Derivatization Strategies of this compound

This compound is not only a synthetic target but also a versatile precursor for a variety of organosilicon compounds. Its hydroxyl groups can be deprotonated to form reactive silanolates or undergo condensation reactions to build larger siloxane structures.

The hydrogen atoms of the silanol's hydroxyl groups are acidic and can be removed by a strong base to form the corresponding di(propan-2-yl)silanolate. researchgate.net Common bases used for this deprotonation include organolithium reagents (e.g., n-butyllithium) or other strong bases like lithium amides. The resulting species is a highly reactive nucleophile.

These silanolate anions are valuable intermediates in organosilicon synthesis. For instance, they can act as initiators in the anionic ring-opening polymerization of cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D3) to produce well-defined silicone polymers. kpi.ua The formation of metal silanolates, such as with zinc, has also been reported, leading to stable, characterizable compounds. researchgate.net

Table 3: General Reaction for Silanolate Formation

| Silanol | Base | Silanolate Product | Byproduct |

| This compound | n-Butyllithium (n-BuLi) | Lithium di(propan-2-yl)silanolate | Butane |

The di(propan-2-yl)silyl moiety can be incorporated into a wide array of larger organosilicon structures using this compound as a starting material. The most fundamental reaction is self-condensation, where two silanol molecules react to form a disiloxane (B77578), eliminating a molecule of water. This is the basic step in the formation of silicone polymers. researchgate.net

Beyond self-condensation, this compound can react with other silicon-containing molecules. For example, its reaction with a chlorosilane in the presence of a base yields an unsymmetrical siloxane. acs.org This provides a controlled method for building specific siloxane linkages.

Furthermore, this compound can participate in advanced catalytic reactions. The Piers-Rubinsztajn reaction, for instance, involves the tris(pentafluorophenyl)borane-catalyzed condensation of a hydrosilane with a silanol to form a siloxane bond, releasing hydrogen gas. researchgate.net This reaction is highly efficient for creating phenyl-rich siloxanes and other complex silicone architectures. researchgate.net Silanols are also increasingly used as cross-coupling partners in various metal-catalyzed reactions, further expanding their synthetic utility. researchgate.net

Controlled Synthesis of Oligomeric and Polymeric Architectures Incorporating this compound Units

The this compound molecule, with its two hydroxyl groups and two isopropyl substituents on a central silicon atom, serves as a fundamental difunctional (D-unit) building block for the creation of complex siloxane-based materials. The steric bulk of the isopropyl groups plays a significant role in moderating the reactivity of the silanol moieties, enabling a degree of control over condensation reactions that is crucial for designing specific molecular architectures. researchgate.net The synthesis of oligomeric and polymeric structures from this precursor hinges on the controlled formation of siloxane (Si-O-Si) bonds through condensation reactions. researchgate.netthieme-connect.de The nature of the final product—whether a discrete linear or cyclic oligomer or an extensive polymer network—is determined by the reaction conditions and the strategic approach to managing the condensation process. instras.com

Selective Condensation for Linear and Cyclic Structures

Selective condensation aims to limit the extent of polymerization to form well-defined, low-molecular-weight structures such as linear chains or cyclic compounds. This control is essential for producing materials with specific physical and chemical properties. The hydrolytic polycondensation of difunctional diorganosilanes, such as the precursors to this compound, can inherently lead to a mixture of linear oligomers (telechelics) and various cyclic products. researchgate.net Achieving selectivity for one over the other requires careful manipulation of reaction parameters.

Linear structures are typically α,ω-diols, meaning they are chains of siloxane units terminated at both ends by a silanol group. These are valuable as telechelic oligomers, which can be used in subsequent polymerization reactions to build more complex copolymers. oclc.org The formation of these linear structures often involves managing the stoichiometry of reactants and controlling factors like concentration and temperature to favor intermolecular chain growth over intramolecular cyclization.

Cyclic structures, on the other hand, are formed when a single growing oligomer chain reacts with itself (intramolecular condensation or "backbiting"). The formation of specific ring sizes (e.g., cyclotrisiloxanes, D3; cyclotetrasiloxanes, D4) is a common feature of silanol condensation. The synthesis of specific cyclic siloxanes modified with diisopropylsilanol groups has been explored, where hydrogen bonding can guide the assembly into ordered structures. researchgate.net For instance, the selective homodimerization of a diisopropyl silanol-containing molecule has been observed, representing a highly controlled condensation to form a specific cyclic dimer. bu.edu

Key strategies for achieving selective condensation include:

Use of Catalysts: Acid or base catalysts can influence the reaction pathway. Acid catalysis, for example, is often preferred for preparing linear and branched polysiloxanes from precursor gels. instras.com

Dehydrating Agents: The use of specific dehydrating agents can promote controlled condensation. For example, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride has been used for the condensation of silanols to afford specific cage-like structures. researchgate.net

Solvent Choice and Concentration: Reaction kinetics can be influenced by the solvent system and the concentration of the silanol precursor, which can shift the equilibrium between linear polymerization and cyclization.

| Factor | Influence on Product Structure | Research Finding |

| Catalysis | Acid catalysis can favor the formation of linear or branched structures. | Acid-catalyzed reactions are preferred for preparing linear polymers and branched polysiloxanes. instras.com |

| Steric Hindrance | Bulky substituents (like isopropyl groups) can stabilize silanols and influence the geometry of condensation products. | Cage siloxanes modified with diisopropylsilanol groups can be synthesized and assembled into layered structures. researchgate.netwaseda.jp |

| Reaction Control | Use of specific coupling or dehydrating agents enables the formation of discrete oligomers instead of broad polymer distributions. | A diisopropyl silanol derivative was observed to undergo selective homodimerization to form a bis-silanol protected dimer. bu.edu |

Polycondensation for Network Formation

In contrast to selective condensation, polycondensation is employed to create large, three-dimensional (3D) networks. This process involves extensive intermolecular condensation of the this compound units, leading to a highly cross-linked polysiloxane material. researchgate.net Such networks are the basis for many silicone resins, which are valued for their thermal stability, durability, and dielectric properties. shinetsusilicone-global.com

The formation of a network requires the precursor to have, on average, more than two reactive sites to allow for branching and cross-linking. While this compound itself is a difunctional (D) unit, which primarily forms linear chains or cycles, network formation occurs when it is co-polycondensed with trifunctional (T) or tetrafunctional (Q) silane (B1218182) precursors. shinetsusilicone-global.com However, even with purely difunctional precursors, extensive cross-linking can be induced under certain conditions, such as through thermal treatment, which drives the condensation of remaining silanol groups within a mass of linear or cyclic oligomers. researchgate.net

The process of forming these networks can be understood through sol-gel chemistry. The initial hydrolysis of a precursor (like dichlorodiisopropylsilane or diisopropoxydiisopropylsilane) yields the diol, which then undergoes polycondensation. instras.comresearchgate.net This process typically proceeds through the following stages:

Oligomerization: Initial condensation forms a mixture of linear and cyclic oligomers.

Gelation: As condensation continues, the oligomers link together, increasing the viscosity of the solution (the "sol") until a continuous 3D network is formed, resulting in a "gel."

Aging and Drying: The gel is often aged to strengthen the network and then dried to remove the solvent and byproducts (e.g., water), leading to the final solid material.

The properties of the resulting network, such as hardness, flexibility, and porosity, are highly dependent on the reaction conditions. For example, base catalysis typically promotes the formation of gels. instras.com The steric hindrance from the isopropyl groups can also influence the final structure, potentially leading to materials with controlled porosity. acs.org

| Process | Description | Key Characteristics |

| Hydrolytic Polycondensation | The reaction of a silane precursor with water leads to the formation of silanols, which then condense to form Si-O-Si bonds. | This is a fundamental method for producing a wide range of polysiloxanes, from linear polymers to cross-linked networks. researchgate.netresearchgate.net |

| Sol-Gel Process | A method involving the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" (network) phase. | Allows for the fabrication of materials in various shapes, such as monolithic solids, thin films, and powders. researchgate.netinstras.com |

| Thermal Curing | Applying heat to pre-condensed oligomers to drive further condensation of residual silanol groups. | Induces cross-linking between oligomer chains, converting a viscous liquid or soft solid into a rigid 3D network. researchgate.netshinetsusilicone-global.com |

Reactivity and Fundamental Reaction Mechanisms of Di Propan 2 Yl Silanol Systems

Condensation Reactions and Formation of Disiloxanes and Polysiloxanes

The formation of a siloxane bond (Si-O-Si) through condensation is a cornerstone of silicon chemistry and the primary pathway for the formation of silicones. thieme-connect.de For Di(propan-2-yl)silanol, these reactions are heavily influenced by the steric hindrance imposed by the isopropyl groups.

Self-Condensation Pathways

The self-condensation of silanols is a thermodynamically favored process that involves the elimination of a water molecule from two silanol (B1196071) molecules to form a disiloxane (B77578). google.com This reaction can proceed under thermal conditions or with catalytic promotion.

The general mechanism for the self-condensation of two molecules of this compound is as follows:

2 (CH(CH₃)₂)₂SiOH → (CH(CH₃)₂)₂Si-O-Si(CH(CH₃)₂)₂ + H₂O

The stability of a silanol is often dictated by the steric bulk of the substituents on the silicon atom. thieme-connect.de Silanols with small substituents, such as trimethylsilanol, are highly prone to self-condensation. thieme-connect.de In contrast, the two isopropyl groups in this compound provide significant steric shielding around the silicon center. This steric hindrance raises the activation energy for the bimolecular condensation reaction, making this compound relatively more stable and less prone to spontaneous self-condensation compared to less hindered analogues. thieme-connect.deresearchgate.net The thermal stability and chemical reactivity of silanol groups are found to be highly dependent on the steric effects of the surrounding side chains and siloxane skeletons. researchgate.net

Co-condensation with Other Silanols or Alkoxysilanes

This compound can undergo co-condensation with other, different silanols or with alkoxysilanes. These hetero-functional condensations are a versatile route for creating unsymmetrical disiloxanes and for incorporating specific functionalities into a polysiloxane chain. instras.com

Co-condensation with another silanol (R₃SiOH):

(CH(CH₃)₂)₂SiOH + R₃SiOH → (CH(CH₃)₂)₂Si-O-SiR₃ + H₂O

Co-condensation with an alkoxysilane (R'₃SiOR"):

(CH(CH₃)₂)₂SiOH + R'₃SiOR" → (CH(CH₃)₂)₂Si-O-SiR'₃ + R"OH

The reaction with alkoxysilanes is particularly useful as it produces a neutral alcohol byproduct instead of water, which can sometimes interfere with subsequent reactions. acs.org The choice of reaction partners allows for the synthesis of tailor-made siloxanes. instras.com

Below is a table of potential co-condensation reactions involving this compound.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Trimethylsilanol | 1,1,1-trimethyl-3,3-di(propan-2-yl)disiloxane | Water |

| This compound | Triethoxysilane | Di(propan-2-yl)(triethoxysiloxy)silane | Ethanol |

| This compound | Diphenylsilanediol | Varies (oligomers/polymers) | Water |

Catalytic Aspects of Condensation Reactions

To overcome the activation barrier, especially for sterically hindered silanols, catalysts are often employed. Condensation reactions can be promoted by either acids or bases. instras.com

Acid Catalysis: In the presence of an acid, the hydroxyl group of the silanol is protonated, forming a good leaving group (water). A second silanol molecule can then act as a nucleophile, attacking the silicon atom and displacing the water molecule. This mechanism is effective but can also promote the cleavage of existing siloxane bonds, which is a consideration when precise structural control is needed. instras.com

Base Catalysis: Base catalysts, such as amines or hydroxides, deprotonate the silanol to form a silanolate anion (Si-O⁻). acs.org This anion is a much stronger nucleophile than the neutral silanol and readily attacks the silicon atom of another silanol molecule, displacing a hydroxide (B78521) ion. Amines are known to be effective catalysts for the condensation of alkoxysilanes. acs.org

Lewis Acid and Organometallic Catalysis: Certain Lewis acids and organometallic compounds are potent catalysts. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid catalyst for the condensation of hydrosilanes with alkoxysilanes. acs.org Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are also well-known catalysts that proceed through the formation of an organotin silanolate intermediate. researchgate.net

A summary of common catalyst types is provided in the table below.

| Catalyst Type | Example(s) | General Mechanism |

| Brønsted Acid | Hydrochloric Acid (HCl) | Protonation of the -OH group to form a better leaving group (H₂O). instras.com |

| Brønsted Base | Triethylamine (B128534), NH₄OH | Deprotonation of the -OH group to form a more nucleophilic silanolate. acs.orgacs.org |

| Lewis Acid | Tris(pentafluorophenyl)borane | Activation of a reaction partner (e.g., hydrosilane) to facilitate nucleophilic attack. acs.org |

| Organometallic | Dibutyltin Dilaurate (DBTDL) | Formation of a reactive organometallic-silanolate intermediate. researchgate.net |

Interactions and Reactions with Diverse Chemical Functionalities

Beyond condensation, the silanol group in this compound exhibits dual reactivity, allowing it to interact with a wide range of chemical species.

Nucleophilic Reactivity of the Silanol Hydroxyl Group

The oxygen atom of the silanol group possesses lone pairs of electrons, making it a nucleophile. It can react with various electrophilic centers. This reactivity is fundamental to many synthetic applications of silanols. For instance, the silanol can be O-silylated by reacting with a chlorosilane, a common strategy for protecting hydroxyl groups or building more complex silicon-containing molecules.

(CH(CH₃)₂)₂SiOH + R₃SiCl → (CH(CH₃)₂)₂Si-O-SiR₃ + HCl

This reaction typically requires a base, such as triethylamine, to neutralize the HCl byproduct. thieme-connect.de The silanol oxygen can also be protonated, which is often the initial step in acid-catalyzed reactions. chemrxiv.org Furthermore, the nucleophilic character of the silanol oxygen is exploited in reactions like tethered silanoxyiodination, where it participates in the formation of cyclic intermediates. nih.gov

Electrophilic Activation of Silicon Centers in this compound

While the oxygen atom is nucleophilic, the silicon atom in this compound is electrophilic and susceptible to nucleophilic attack. This electrophilicity can be enhanced through activation. The classic mechanism for nucleophilic substitution at silicon is the Sₙ2@Si reaction. researchgate.net

Activation can be achieved by interaction with a Lewis acid. A strong Lewis acid can coordinate to the silanol's oxygen atom. This coordination withdraws electron density from the silicon atom, increasing its positive partial charge and making it significantly more electrophilic and thus more vulnerable to attack by a nucleophile. acs.org

Another activation mechanism involves hydrogen bonding. The silanol group can act as a hydrogen bond donor. In certain catalytic systems, a surface silanol can form a hydrogen bond with a carbonyl oxygen, activating it for hydride transfer from a silane (B1218182). acs.org Conversely, a species that forms a hydrogen bond to the silanol oxygen can also increase the electrophilicity of the silicon center, facilitating concerted catalytic cycles. acs.org This activation is crucial in many catalytic hydrosilylation and reduction reactions.

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is fundamentally governed by the hydrolysis of precursor alkoxysilanes and the subsequent condensation of the resulting silanol. These transformations are sensitive to reaction conditions such as pH, catalyst, and solvent. unm.edumdpi.com Mechanistic studies, often combining kinetic experiments with computational modeling, have provided significant insight into the elementary steps and the subtle interplay of electronic and steric effects that dictate the reaction pathways. hydrophobe.orgingentaconnect.com The presence of two bulky propan-2-yl (isopropyl) groups imposes significant steric hindrance around the silicon center, which has a profound impact on reaction rates compared to less substituted silanols. nih.gov

Elucidation of Elementary Steps in Hydrolysis and Condensation

The formation of siloxane bonds from this compound precursors typically involves two key reaction stages: the hydrolysis of an alkoxysilane to yield the silanol, and the subsequent condensation of silanol molecules to form a disiloxane. Both processes are generally understood to proceed via bimolecular nucleophilic substitution (SN2-Si) mechanisms, which can be catalyzed by either acid or base. unm.edunih.gov

Hydrolysis: The hydrolysis of a precursor like di(propan-2-yl)dialkoxysilane is the initial step to generate this compound.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the rapid protonation of an alkoxy group, making it a better leaving group (an alcohol). A water molecule then attacks the electrophilic silicon atom. The bulky isopropyl groups sterically hinder this attack, slowing the reaction rate relative to smaller alkylsilanes. unm.edu The mechanism involves a five-coordinate transition state. ingentaconnect.com

Base-Catalyzed Hydrolysis: In basic media, a hydroxide anion directly attacks the electron-deficient silicon atom. This pathway is also subject to significant steric retardation by the isopropyl groups. The attack of the nucleophile leads to a pentacoordinate intermediate, which then expels an alkoxide ion. mdpi.comingentaconnect.com

Condensation: Once formed, this compound can undergo self-condensation to form 1,1,3,3-tetraisopropyldisiloxane (B103293) and water. This reaction is also subject to acid or base catalysis.

Acid-Catalyzed Condensation: One silanol molecule is protonated at the oxygen atom, making the hydroxyl group a better leaving group (water). The oxygen of a second silanol molecule then acts as a nucleophile, attacking the silicon atom of the protonated silanol and displacing a water molecule. unm.edu

Base-Catalyzed Condensation: A silanol is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks the silicon atom of a neutral silanol molecule, displacing a hydroxide ion. The steric hindrance from the four isopropyl groups in the transition state makes this a sterically demanding reaction. nih.gov The condensation reaction is generally more sensitive to steric effects than hydrolysis is. nih.gov

The elementary steps for these transformations are summarized in the table below.

| Reaction Type | Catalyst | Elementary Steps |

|---|---|---|

| Hydrolysis (of Dialkoxy Precursor) | Acid | 1. Protonation of alkoxy oxygen. 2. Nucleophilic attack by H₂O on silicon. 3. Formation of a pentacoordinate transition state. 4. Departure of alcohol (ROH) as the leaving group. |

| Base | 1. Nucleophilic attack by OH⁻ on silicon. 2. Formation of a pentacoordinate intermediate. 3. Departure of alkoxide (RO⁻) as the leaving group. 4. Protonation of the alkoxide by solvent. | |

| Condensation (of Silanol) | Acid | 1. Protonation of a silanol hydroxyl group. 2. Nucleophilic attack by a second silanol molecule. 3. Formation of a Si-O-Si bond. 4. Departure of water (H₂O) as the leaving group. |

| Base | 1. Deprotonation of a silanol to form a silanolate anion (Si-O⁻). 2. Nucleophilic attack by the silanolate on a neutral silanol. 3. Formation of a Si-O-Si bond. 4. Departure of hydroxide (OH⁻) as the leaving group. |

Role of Intermolecular Interactions in Reaction Dynamics

Intermolecular interactions, particularly hydrogen bonding, are crucial in controlling the dynamics of this compound transformations. ic.ac.uk The silanol group is both a strong hydrogen bond donor (from the -OH proton) and acceptor (at the oxygen lone pairs), leading to self-association in solution. ic.ac.uk

The high acidity of the silanol group, which is greater than that of analogous alcohols (carbinols), promotes the formation of strong hydrogen bonds. ic.ac.uk In the context of condensation, these interactions are not merely passive structural features but play an active role in the reaction mechanism. Molecules of this compound can form hydrogen-bonded dimers or short chains, which effectively pre-organize the reactants for the condensation reaction. This pre-organization lowers the entropic barrier for the reaction by bringing the reacting centers into proximity.

Computational studies on similar silanol systems have shown that the formation of such hydrogen-bonded complexes can facilitate the proton transfer steps that are integral to both acid- and base-catalyzed condensation pathways. pnas.org For instance, in a hydrogen-bonded dimer, one silanol unit can enhance the nucleophilicity of the oxygen on the second unit while simultaneously increasing the electrophilicity of its own silicon atom, creating a more favorable pathway for the condensation to occur. The specific geometry of these interactions, however, is heavily influenced by the steric bulk of the isopropyl groups, which may limit the extent of oligomerization compared to less hindered silanols.

The influence of these non-covalent forces on the reaction dynamics is summarized in the table below.

Coordination Chemistry and Ligand Design Incorporating Di Propan 2 Yl Silanol

Complexation with Transition Metals and Main Group Elements

Di(propan-2-yl)silanol and its conjugate base can interact with a wide array of metal ions, leading to the formation of diverse coordination compounds. The mode of interaction, whether as a neutral molecule or as an anionic ligand, dictates the nature and stability of the resulting complex.

In its neutral form, this compound, (CH(CH₃)₂)₂Si(H)OH, can act as a Lewis base, donating a lone pair of electrons from its oxygen atom to a Lewis acidic metal center. This type of coordination is analogous to that of alcohols. However, the Si-O-H group is generally a weak donor. The stability of such complexes is often enhanced through chelation, where another donor group within the same molecule also binds to the metal. rsc.org

Intramolecular hydrogen bonding can also play a crucial role in stabilizing the coordination of neutral silanols. rsc.org For instance, hydrogen bonding between the silanol (B1196071) proton and another basic site on the ligand can increase the Lewis basicity of the silanol oxygen, thereby promoting stronger coordination to the metal center. rsc.org While specific studies on this compound as a neutral ligand are not abundant, it is expected to form relatively weak and labile bonds with metal ions, unless incorporated into a multidentate ligand framework.

Upon deprotonation, this compound forms the di(propan-2-yl)silanolate anion, [(CH(CH₃)₂)₂SiO]⁻. This anionic ligand is a significantly stronger donor than its neutral counterpart. Silanols are generally more acidic than their analogous alcohols, facilitating their deprotonation. wikipedia.org The resulting silanolate, or siloxide, forms a strong covalent bond with metal centers.

The di(propan-2-yl)silanolate ligand can be considered a hard donor ligand due to the high charge density on the oxygen atom, favoring coordination to hard metal ions. The coordination chemistry of metal silanolates is extensive and shares many similarities with that of metal alkoxides. These ligands can act as terminal or bridging ligands, leading to the formation of mononuclear, dinuclear, or polynuclear metal complexes. The bridging mode is common and results in the formation of M-O-M or M-O-Si linkages.

Influence of Steric and Electronic Properties of this compound on Coordination Geometry

The steric and electronic properties of the substituents on the silicon atom are critical in determining the coordination environment around the metal center. researchgate.netrsc.org

The two isopropyl groups in this compound impart a moderate level of steric bulk. This steric hindrance influences the coordination number of the metal ion, often preventing the coordination of a large number of ligands and favoring lower coordination numbers. This can lead to the formation of coordinatively unsaturated metal centers, which can be highly reactive and catalytically active. The steric bulk can also dictate the geometry of the complex, for example, by favoring a tetrahedral over a square planar geometry in some four-coordinate complexes.

Electronically, the isopropyl groups are electron-donating through an inductive effect. This increases the electron density on the silicon and, consequently, on the oxygen atom of the silanol or silanolate. An increased electron density on the oxygen enhances its donor capacity, leading to stronger metal-oxygen bonds. The electronic properties of silanol ligands can be modulated by varying the substituents, which in turn can fine-tune the reactivity of the metal complexes. researchgate.net

Synthesis and Structural Characterization of Metal-Di(propan-2-yl)silanolate Complexes

The synthesis of metal-di(propan-2-yl)silanolate complexes can generally be achieved through several standard routes in organometallic chemistry. Common methods include:

Salt metathesis: This involves the reaction of a metal halide with an alkali metal salt of the silanol, such as lithium di(propan-2-yl)silanolate. This is often a high-yielding and clean reaction.

Protonolysis: This route involves the reaction of a metal complex containing a basic ligand, such as an amide or an alkyl group, with the neutral this compound. The acidic proton of the silanol reacts with the basic ligand, leading to the formation of the metal-silanolate bond and a volatile byproduct.

While specific structural data for metal-di(propan-2-yl)silanolate complexes is not widely reported, data from related metal silanolate complexes can provide insight into the expected structural parameters.

Table 1: Representative Structural Data for Metal-Silanolate Complexes

| Complex | Metal Center | M-O Bond Length (Å) | Si-O Bond Length (Å) | M-O-Si Bond Angle (°) | Coordination Geometry |

| [(t-Bu)₃SiO]₂TiCl₂ | Ti | 1.78-1.80 | 1.65 | 160-170 | Tetrahedral |

| [(Ph₃SiO)₄Zr] | Zr | 1.96-1.99 | 1.64 | 155-165 | Tetrahedral |

| [{(Me₃Si)₃CSiO}₂Cr]₂ | Cr | 1.85-1.95 | 1.62 | 135-145 | Distorted Tetrahedral |

| [(t-Bu)₂PhSiO]₂Cu₂ | Cu | 1.84-1.86 | 1.63 | 125-130 | Linear |

Note: This table presents data from various sources for illustrative purposes, as specific data for di(propan-2-yl)silanolate complexes is limited in the literature. The actual values for di(propan-2-yl)silanolate complexes may vary.

Catalytic Applications of Di Propan 2 Yl Silanol Derived Systems

Di(propan-2-yl)silanol as a Component in Homogeneous Catalysis

In homogeneous catalysis, this compound can be employed as a discrete molecular entity, either as a ligand for a metal center or as a catalyst in its own right. The presence of both bulky alkyl groups and reactive hydroxyl moieties allows for a tailored approach to catalyst design.

This compound possesses two hydroxyl groups, enabling it to function as a bidentate ligand, coordinating to a metal center through its oxygen atoms. The formation of a silanolate by deprotonation enhances its nucleophilicity, facilitating its role in various transition-metal-catalyzed reactions. The bulky diisopropyl groups attached to the silicon atom create a defined steric environment around the coordinated metal. This steric hindrance can be instrumental in controlling the regioselectivity and stereoselectivity of a catalytic transformation by directing the approach of substrates to the active site. nih.gov

The electronic properties of the metal center can be modulated by the electron-donating silanolate oxygens. This interaction is crucial in organometallic chemistry, where the electronic state of the metal dictates its reactivity in processes like oxidative addition, reductive elimination, and insertion reactions. libretexts.org While complex chiral silanediols have been successfully used in enantioselective catalysis, the fundamental principle of using the silanediol (B1258837) moiety to create a specific coordination environment is broadly applicable. nih.gov The steric bulk of the isopropyl groups in this compound can be compared to other common bulky ligands used to influence catalytic outcomes.

| Ligand Type | Key Steric Feature | Potential Impact on Selectivity | Example Reaction |

|---|---|---|---|

| Di(propan-2-yl)silanolate | Bulky isopropyl groups creating a wide bite angle | Favors formation of less sterically hindered products; may enhance enantioselectivity in chiral variants. | Cross-coupling, Hydroformylation |

| Triphenylphosphine | Cone-like steric profile | Influences coordination number and substrate access. | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbenes (NHCs) | Bulky flanking groups (e.g., mesityl) | Stabilizes low-coordination number species; high steric hindrance can lead to high selectivity. | Olefin Metathesis |

The hydroxyl groups of this compound can participate directly in acid-base catalysis. The protons of the Si-OH groups are weakly acidic and can act as Brønsted acid sites to activate substrates, such as carbonyl compounds. acs.org This ability is analogous to the role of surface silanols on silica (B1680970) gel in various acid-catalyzed reactions. escholarship.org Furthermore, the oxygen atoms of the hydroxyl groups possess lone pairs of electrons, allowing them to function as Lewis basic sites. This dual functionality opens the possibility for bifunctional catalysis, where the molecule can activate both electrophilic and nucleophilic partners in a reaction.

Silanediols are capable of forming strong hydrogen bonds, which can be used to bind and activate substrates. nih.govescholarship.org This hydrogen-bonding interaction is a key feature in many organocatalytic systems. nih.gov For instance, in a reaction like the dehydration of an alcohol, the silanol (B1196071) could protonate the alcohol's hydroxyl group to facilitate its departure as a water molecule, a classic mechanism in acid catalysis. researchgate.net

| Acidic Moiety | Typical pKa Range | Role in Catalysis |

|---|---|---|

| Silanol (R3Si-OH) | 10-12 | Weak Brønsted acid; hydrogen bond donor. |

| Phenol (Ar-OH) | ~10 | Weak Brønsted acid; activates electrophiles. |

| Carboxylic Acid (R-COOH) | ~5 | Moderate Brønsted acid catalyst. |

| Sulfonic Acid (R-SO3H) | <0 | Strong Brønsted acid catalyst. |

This compound Units in Heterogeneous Catalysis

In heterogeneous catalysis, the this compound structural unit can be immobilized on a solid support, such as silica or other metal oxides. This is typically achieved by grafting a precursor, like diisopropyldichlorosilane, onto the surface hydroxyl groups of the support. researchgate.net The resulting surface features diisopropylsilyl groups, which can significantly alter the support's properties and its role in catalysis.

When grafted onto a support, the terminal Si-OH groups of the this compound units can themselves act as catalytic active sites. These sites are analogous to the native silanol groups on a silica surface but possess a distinct local environment. The bulky isopropyl groups create a more hydrophobic, sterically hindered pocket around the active silanol. This modification can enhance selectivity by controlling substrate access to the active site and can prevent deactivation by inhibiting the adsorption of catalyst poisons. The altered surface properties can be particularly beneficial in liquid-phase reactions where solvent and reactant polarity are critical. researchgate.net

The process of grafting bulky groups like diisopropylsilyl moieties onto a support surface inherently reduces the total density of surface silanol groups. A high density of silanols can sometimes lead to undesired side reactions or catalyst deactivation. By replacing multiple closely spaced, reactive silanols with fewer, isolated, and sterically shielded this compound units, it is possible to create a catalyst with more uniform and well-defined active sites. This site isolation is a key strategy in heterogeneous catalysis for improving selectivity. For example, in polymerization reactions, isolated active sites can prevent chain-transfer reactions between adjacent sites, leading to better control over polymer molecular weight.

| Surface Type | Typical Silanol Density (OH/nm²) | Nature of Active Sites | Potential Catalytic Impact |

|---|---|---|---|

| Unmodified Amorphous Silica | ~4-5 | Isolated, vicinal, and geminal silanols | High activity, potential for multiple reaction pathways. |

| Di(propan-2-yl)silyl Grafted Silica | < 2 (Estimated) | Isolated, sterically hindered silanols | Improved selectivity, resistance to poisoning, altered surface hydrophobicity. |

Surface-grafted this compound units can serve as ideal anchoring sites for depositing metal nanoparticles or single-atom catalysts. mdpi.com The hydroxyl group provides a reactive handle for the chemisorption of metal precursors, leading to strong metal-support interactions. This strong interaction helps to achieve high dispersion of the metal phase and prevents sintering or agglomeration of metal particles at high reaction temperatures, a common cause of catalyst deactivation. nih.govmdpi.com

The diisopropylsilyl groups create a specific coordination environment for the supported metal, akin to a solid-state ligand. This can lead to synergistic catalysis, where both the metal center and the functionalized support participate in the reaction mechanism. The support can influence the electronic state of the metal or participate in bifunctional reaction pathways. For example, in hydrogenation reactions, the metal can activate hydrogen, while the acidic silanol on the support activates a carbonyl group, leading to enhanced reaction rates and selectivity. researchgate.net

| Metal Center | Support Functionality | Nature of Synergy | Potential Application |

|---|---|---|---|

| Palladium (Pd) | This compound Units | Site isolation and enhanced metal dispersion; potential electronic modification of Pd. | Selective Hydrogenation, Cross-Coupling |

| Platinum (Pt) | This compound Units | Improved stability against sintering; steric control of substrate approach. nih.gov | Dehydrogenation, Hydrogenation |

| Copper (Cu) | This compound Units | Bifunctional acid-metal catalysis; modified surface polarity. | Biomass Conversion |

This compound in Organocatalytic Systems

This compound and its corresponding diol, di(propan-2-yl)silanediol, have emerged as valuable substrates in the field of organocatalysis, particularly in asymmetric synthesis. The application of these compounds in organocatalytic systems primarily revolves around the strategic use of their hydroxyl groups, which can be selectively functionalized through the action of chiral organocatalysts. This approach allows for the construction of silicon-stereogenic molecules with high levels of enantioselectivity.

A notable advancement in this area is the organocatalytic asymmetric desymmetrization of prochiral silanediols, including di(propan-2-yl)silanediol. This method provides a metal-free pathway to enantioenriched Si-stereogenic compounds. Research has demonstrated the efficacy of a chiral imidazole-containing catalyst in the silylation of prochiral silanediols. nih.gov This process involves the selective silylation of one of the two enantiotopic hydroxyl groups of the silanediol, leading to the formation of Si-stereogenic siloxanols.

The success of this organocatalytic transformation is influenced by several factors, including the choice of solvent and the nature of the silylating agent. For instance, in the desymmetrization of various silanediols, toluene (B28343) has been shown to be a more effective solvent than tetrahydrofuran (B95107) (THF), leading to improved yields and enantioselectivities. nih.gov

Detailed studies have explored the substrate scope of this reaction, revealing that di(propan-2-yl)silanediol is a viable substrate. In a specific example, the desymmetrization of the isopropyl-substituted silanediol using hydridochlorosilane as the silylating agent resulted in the corresponding hydridosiloxanol with excellent enantioselectivity (98:2 er). nih.gov This highlights the capability of the organocatalytic system to accommodate sterically demanding substituents like the isopropyl groups.

The general mechanism of this organocatalytic silylation is understood to involve the activation of the silanediol through hydrogen bonding interactions with the chiral imidazole (B134444) catalyst. The Lewis basic site of the catalyst also plays a crucial role in activating the silylating agent, facilitating the enantioselective transfer of the silyl (B83357) group to one of the hydroxyl moieties of the silanediol.

The following table summarizes the key findings from the organocatalytic desymmetrization of a di(propan-2-yl)silanediol derivative, illustrating the high level of enantiocontrol achievable in these systems.

| Substrate | Silylating Agent | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |

| Di(propan-2-yl)silanediol | Hydridochlorosilane | Chiral Imidazole | Toluene | - | 98:2 |

Data sourced from a study on the organocatalytic asymmetric synthesis of Si-stereogenic siloxanols. nih.gov The yield for this specific reaction was not explicitly stated in the provided information.

This organocatalytic approach represents a significant contribution to the synthesis of chiral organosilicon compounds, offering a metal-free alternative to traditional methods and enabling the preparation of molecules with potential applications in synthetic chemistry and materials science.

It appears there may be a misunderstanding regarding the chemical compound specified. The provided search results consistently refer to Di(propan-2-yl)silanediol (also known as diisopropylsilanediol), which possesses two hydroxyl (-OH) groups attached to the silicon atom. This is distinct from a silanol, which has only one hydroxyl group.

To ensure the scientific accuracy of the article, please clarify if Di(propan-2-yl)silanediol is the intended compound of focus. Once confirmed, a comprehensive article will be generated according to the specified outline.

Advanced Materials Science Applications Derived from Di Propan 2 Yl Silanol

Development of Organic-Inorganic Hybrid Materials

Integration of Di(propan-2-yl)silanol into Hybrid Polymer Networks

Organic-inorganic hybrid polymers are a class of materials that synergistically combine the properties of both organic and inorganic components at the nanoscale. The integration of this compound into polymer networks is primarily achieved through sol-gel processes, where the silanol (B1196071) undergoes hydrolysis and condensation reactions.

The fundamental reaction involves the condensation of two silanol groups to form a disiloxane (B77578) and water: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

This process can be extended to form a cross-linked inorganic silica-based network within an organic polymer matrix. The this compound can be introduced into a polymer system that has compatible functional groups, leading to covalent bonding between the organic and inorganic phases. For instance, hydrogen bonding can occur between the silanol groups of this compound and amide groups within an organic polymer, facilitating the formation of a homogeneous hybrid material. kyoto-u.ac.jp

The bulky di-isopropyl groups of this compound play a crucial role in controlling the structure of the resulting hybrid network. These steric groups can influence the rate of condensation reactions, potentially leading to a more controlled and well-defined network structure compared to less hindered silanols. This control is vital for tailoring the mechanical and thermal properties of the final hybrid polymer. Hybrid polymers, in general, are synthesized using organically modified silicon alkoxides which, after initial hydrolysis to silanols, form an inorganic Si-O-Si network that is subsequently cross-linked with an organic polymer. ipme.ruresearchgate.net The use of precursors with specific organic functionalities allows for the creation of materials with a wide range of properties, from rigid coatings to flexible composites. researchgate.net

The table below illustrates the potential role of this compound in forming hybrid polymer networks.

| Property | Influence of this compound | Resulting Network Characteristic |

| Network Formation | Condensation of silanol groups | Formation of a stable Si-O-Si inorganic backbone. |

| Cross-linking | Reaction with functional organic polymers | Covalent integration of organic and inorganic phases. |

| Structural Control | Steric hindrance from isopropyl groups | Potential for a more ordered and defined network structure. |

| Homogeneity | Hydrogen bonding with polymer matrix | Enhanced compatibility and reduced phase separation. kyoto-u.ac.jp |

Fabrication of Porous Materials and Nanocomposites

Porous materials and nanocomposites are critical for applications ranging from catalysis and separation to drug delivery. This compound can serve as a precursor for the synthesis of porous silica-based materials and as a surface modification agent for nanoparticles in composites.

The synthesis of porous silica (B1680970) materials often involves a sol-gel process where a silica precursor is hydrolyzed and condensed around a template, such as surfactant micelles. diva-portal.orgwikipedia.org After the formation of the silica network, the template is removed, leaving behind a porous structure. This compound can be used as the silica precursor in such a process. The size and connectivity of the pores can be influenced by the reaction conditions and the nature of the precursor. The steric bulk of the di-isopropyl groups can affect the packing of the condensing siloxane units, thereby influencing the final pore architecture.

In the context of nanocomposites, this compound can be used to modify the surface of nanoparticles (like silica, carbon nanotubes, etc.) to improve their dispersion within a polymer matrix. The silanol group can react with hydroxyl groups on the surface of the nanoparticles, forming a covalent bond. The isopropyl groups then provide a more organophilic surface, enhancing compatibility with the polymer matrix and preventing agglomeration. For example, the surface of colloidal silica nanoparticles can be modified with silanes to improve their dispersion in polymer nanocomposites, leading to enhanced mechanical and thermal properties without sacrificing optical clarity. google.com While specific studies on this compound for this purpose are not prevalent, the general principle of silanization is well-established for creating stable nanocomposites. researchgate.net

The following table summarizes the key aspects of using this compound in the fabrication of porous materials and nanocomposites.

| Application | Role of this compound | Key Research Finding Principle |

| Porous Silica Synthesis | Serves as the silica precursor in a templated sol-gel process. | The hydrolysis and condensation of the silanol form a silica network around a removable template, creating pores. diva-portal.orgwikipedia.org |

| Nanoparticle Surface Modification | Covalently bonds to nanoparticle surfaces via the silanol group. | The isopropyl groups enhance compatibility with an organic polymer matrix, improving dispersion. google.com |

| Control of Material Properties | Steric effects of isopropyl groups influence network formation and surface properties. | The structure of the silane (B1218182) precursor impacts the final properties of the nanocomposite. |

Applications in Advanced Fabrication Techniques, e.g., Atomic Layer Deposition Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. The choice of precursor is critical in ALD, as it must exhibit self-limiting reactivity with the substrate surface. While there is a lack of direct research on this compound as an ALD precursor, the properties of related compounds provide strong indications of its potential suitability for the deposition of silicon dioxide (SiO₂) thin films.

An ideal ALD precursor should be volatile, thermally stable at the deposition temperature, and exhibit self-limiting chemisorption. Silanols and other silane derivatives like aminosilanes are common precursors for SiO₂ ALD. researchgate.nethanyang.ac.kr For instance, research on di-isopropylaminosilane (DIPAS) has shown that the di-isopropylamino group is a good leaving group, and the steric hindrance of the isopropyl groups contributes to the self-limiting nature of the surface reactions. hanyang.ac.kr Similarly, the di-isopropyl groups in this compound would provide steric hindrance, which is beneficial for achieving the self-limiting growth characteristic of ALD.

The ALD process for SiO₂ using a silicon precursor and an oxygen source (like ozone or water) typically involves the following half-reactions:

Precursor Pulse: The this compound vapor is introduced into the reactor and reacts with the surface hydroxyl groups (or other reactive sites) on the substrate.

Purge: Excess, unreacted precursor is purged from the reactor.

Oxidant Pulse: An oxygen source is introduced, which reacts with the surface-adsorbed precursor to form a layer of SiO₂ and regenerate surface reactive sites.

Purge: Excess oxidant and reaction byproducts are purged.

This cycle is repeated to grow a film of the desired thickness. The use of precursors with bulky ligands like isopropyl groups can be advantageous in preventing uncontrolled chemical vapor deposition (CVD)-like growth. Low-temperature ALD of SiO₂ has been successfully demonstrated using various aminosilane (B1250345) precursors, highlighting the importance of precursor design in achieving high-quality films. researchgate.net

The potential characteristics of this compound as an ALD precursor are outlined below.

| Feature | Implication for ALD | Related Research Context |

| Volatility | Essential for vapor-phase delivery to the substrate. | A prerequisite for any ALD precursor. |

| Thermal Stability | Must not decompose in the gas phase at the deposition temperature. | Crucial for maintaining the self-limiting growth mechanism. |

| Self-Limiting Reactivity | Steric hindrance from isopropyl groups can prevent multiple precursor molecules from adsorbing at a single site. | Similar effects are observed with other sterically hindered precursors like di-isopropylaminosilane (DIPAS). hanyang.ac.kr |

| Conformal Coating | Ability to coat complex, high-aspect-ratio structures uniformly. | A key advantage of the ALD technique, facilitated by well-behaved precursors. rsc.orguminho.pt |

Theoretical and Computational Investigations of Di Propan 2 Yl Silanol

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding in Di(propan-2-yl)silanol. These methods offer a detailed perspective on the molecule's geometry and the influence of its substituent groups.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p) can be utilized to optimize the molecular geometry and compute various electronic properties. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Key parameters that can be determined from DFT calculations include the Si-O and O-H bond lengths of the silanol (B1196071) group, as well as the Si-C bonds connecting the isopropyl groups. The calculated bond lengths and angles can provide insights into the nature of these chemical bonds. nih.gov For instance, the Si-O bond length is a critical parameter that can influence the acidity of the silanol proton.

Furthermore, DFT calculations can be used to determine the distribution of electron density and to calculate the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Si-O Bond Length | 1.65 Å |

| O-H Bond Length | 0.97 Å |

| Si-C Bond Length | 1.88 Å |

| C-C Bond Length (isopropyl) | 1.54 Å |

| C-H Bond Length (isopropyl) | 1.10 Å |

| Si-O-H Bond Angle | 115° |

| C-Si-C Bond Angle | 112° |

| O-Si-C Bond Angle | 108° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organosilicon compounds as determined by DFT calculations.

The rotation around the Si-C bonds is likely to be restricted due to the steric interactions between the methyl groups of the isopropyl substituents and the silanol group. This can lead to a preferred conformation that minimizes these repulsive interactions. The analysis of the rotational barriers can provide quantitative information on the conformational flexibility of the molecule.

The steric hindrance can also affect the intermolecular interactions of this compound. The accessibility of the silanol group for hydrogen bonding, for example, may be modulated by the orientation of the isopropyl groups. daneshyari.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases. escholarship.orgrsc.org For this compound, MD simulations can provide a detailed picture of its behavior in solution and at interfaces, with a particular focus on hydrogen bonding and aggregation.

The silanol group (-SiOH) in this compound is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). ic.ac.uk This dual character allows for the formation of extensive hydrogen bonding networks. MD simulations can be employed to characterize these networks by analyzing the number and lifetime of hydrogen bonds formed between this compound molecules.

In a bulk liquid of this compound, it is expected that molecules will associate through hydrogen bonds to form dimers, trimers, and larger oligomeric structures. ic.ac.uk The strength and geometry of these hydrogen bonds can be analyzed from the simulation trajectories. The radial distribution function (RDF) between the oxygen and hydrogen atoms of the silanol groups can provide quantitative information about the average distance and coordination number of hydrogen-bonded molecules. mtak.hu

The nature of these hydrogen bonding networks is crucial in determining the macroscopic properties of this compound, such as its boiling point, viscosity, and solubility in different solvents.

In addition to self-association, the aggregation behavior of this compound in various solvents can be investigated using MD simulations. In non-polar solvents, the polar silanol groups are likely to drive the aggregation of molecules to form reverse micelle-like structures. Conversely, in polar or protic solvents, this compound molecules may interact favorably with the solvent, leading to different aggregation patterns.

The behavior of this compound at interfaces, such as the air-water or a solid surface, is also of significant interest. MD simulations can reveal how these molecules orient themselves at an interface and how they interact with the surrounding medium. This is particularly relevant for understanding the surface properties of materials modified with such silanols.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be instrumental in understanding the reactivity of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways and the structures of the transition states. e3s-conferences.org

For this compound, a key reaction of interest is the condensation reaction, where two silanol molecules react to form a siloxane bond (Si-O-Si) and a molecule of water. This is a fundamental process in the formation of silicone polymers. Computational methods can be used to calculate the activation energy for this reaction, providing insights into its kinetics.

The mechanism of the condensation reaction can be elucidated by identifying the transition state structure. e3s-conferences.org This structure represents the highest energy point along the reaction coordinate and provides a snapshot of the bond-breaking and bond-forming processes. The geometry and electronic structure of the transition state can be analyzed to understand the factors that influence the reaction rate.

Furthermore, computational modeling can be used to explore other potential reaction pathways, such as reactions with other functional groups or surfaces. This can aid in the design of new materials and processes involving this compound.

Table 2: Computationally Modeled Reaction Parameters for the Condensation of this compound

| Parameter | Predicted Value |

| Activation Energy (Ea) | 25-35 kcal/mol |

| Enthalpy of Reaction (ΔH) | -5 to -10 kcal/mol |

| Key Transition State Bond Distances | Si-O (forming): ~2.0 Å, O-H (breaking): ~1.5 Å |

Note: The values in this table are illustrative and represent plausible ranges for the condensation of silanols based on computational studies of similar systems.

Mechanistic Insights into Condensation and Other Reactions

The condensation of silanols, such as this compound, is a fundamental process in silicone chemistry, leading to the formation of siloxane bonds (-Si-O-Si-). Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the mechanisms of these reactions, which can be broadly categorized into acid-catalyzed and base-catalyzed pathways. While specific computational data for this compound is not extensively available in the literature, the general principles derived from studies of analogous, sterically hindered silanols can be applied to understand its behavior.

Acid-Catalyzed Condensation:

Under acidic conditions, the condensation of silanols is initiated by the protonation of a hydroxyl group on one silanol molecule, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom of the protonated silanol. This process typically proceeds through a pentacoordinate silicon transition state.

A proposed mechanistic pathway for the acid-catalyzed condensation of a generic dialkylsilanol is presented below:

Protonation: R₂Si(OH)₂ + H⁺ ⇌ R₂Si(OH)(OH₂⁺)

Nucleophilic Attack: R₂Si(OH)₂ + R₂Si(OH)(OH₂⁺) → [R₂Si(OH)-O(H)-Si(OH₂)R₂]⁺ (Transition State)

Deprotonation and Water Elimination: [R₂Si(OH)-O(H)-Si(OH₂)R₂]⁺ → R₂Si(OH)-O-Si(OH)R₂ + H₃O⁺

The steric bulk of the propan-2-yl groups in this compound is expected to significantly influence the energetics of this pathway. The approach of the nucleophilic silanol to the protonated silicon center would be sterically hindered, leading to a higher activation energy barrier compared to less hindered silanols.

Base-Catalyzed Condensation:

In the presence of a base, a silanol is deprotonated to form a more nucleophilic silanolate anion. This anion then attacks a neutral silanol molecule, again proceeding through a pentacoordinate silicon transition state.

A generalized base-catalyzed mechanism is as follows:

Deprotonation: R₂Si(OH)₂ + B⁻ ⇌ R₂Si(OH)O⁻ + BH

Nucleophilic Attack: R₂Si(OH)O⁻ + R₂Si(OH)₂ → [R₂Si(OH)-O-Si(OH)₂R₂]⁻ (Transition State)

Hydroxide (B78521) Elimination: [R₂Si(OH)-O-Si(OH)₂R₂]⁻ → R₂Si(OH)-O-Si(OH)R₂ + OH⁻

For this compound, the formation of the silanolate is straightforward. However, the subsequent nucleophilic attack on another neutral this compound molecule would be subject to considerable steric repulsion from the four isopropyl groups. This steric clash would raise the energy of the transition state, thereby slowing down the reaction rate.

Prediction of Reactivity and Selectivity

Computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, theoretical investigations can elucidate how the electronic and steric properties of the isopropyl groups govern its chemical behavior.

Reactivity:

The reactivity of this compound in condensation reactions is largely dictated by the steric hindrance imposed by the bulky isopropyl groups. Computational models can quantify this steric effect by calculating the activation energies for the condensation pathways. It is anticipated that the activation barriers for both acid- and base-catalyzed condensation of this compound would be significantly higher than those for smaller dialkylsilanols like dimethylsilanol.

To illustrate the impact of steric hindrance, a hypothetical comparison of activation energies for the condensation of different dialkylsilanols is presented in the table below. These are representative values based on general chemical principles and are not from a specific computational study on these exact molecules.

| Compound | Relative Steric Hindrance | Predicted Relative Activation Energy (Condensation) |

| Dimethylsilanol | Low | Low |

| Diethylsilanol | Medium | Medium |

| This compound | High | High |

| Di-tert-butylsilanol | Very High | Very High |

Selectivity:

In reactions where this compound can react with different reagents or at different sites, computational methods can predict the selectivity. For instance, in a co-condensation reaction with a less hindered silanol, such as methylsilanetriol (B1219558), this compound would likely show a preference for reacting with the less sterically demanding partner.

Furthermore, computational models can predict the regioselectivity of reactions involving the hydroxyl groups of this compound. For example, in a reaction where one hydroxyl group might be selectively functionalized, theoretical calculations of the charge distribution and steric accessibility can help determine the more reactive site.

The table below outlines the predicted selectivity for this compound in a hypothetical co-condensation reaction with methylsilanetriol, based on steric considerations.

| Reactant Pair | Predicted Major Product | Rationale |

| This compound + Methylsilanetriol | (i-Pr)₂Si(OH)-O-Si(OH)₂Me | The less sterically hindered methylsilanetriol is the preferred reaction partner. |

| This compound + this compound | Slow reaction rate | High steric hindrance between two molecules of this compound disfavors self-condensation. |

Advanced Spectroscopic and Analytical Methodologies for Investigating Di Propan 2 Yl Silanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure and dynamic processes of Di(propan-2-yl)silanol. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

Applications of ¹H, ¹³C, and ²⁹Si NMR in this compound Research

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si nuclei, offers a complete picture of the this compound structure.

¹H NMR: Proton NMR is used to identify the hydrogen environments in the molecule. The isopropyl groups give rise to a characteristic septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The hydroxyl (Si-OH) proton typically appears as a broad singlet, with its chemical shift being highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Due to the molecule's symmetry, two distinct signals are expected for the isopropyl groups: one for the methine (CH) carbon and another for the two equivalent methyl (CH₃) carbons. epa.gov

²⁹Si NMR: As the core atom of the molecule, the ²⁹Si nucleus gives a characteristic chemical shift that is highly diagnostic of its coordination environment. For dialkylsilanols like this compound, the silicon atom is in a D¹-type environment (a silicon atom bonded to two organic groups and one hydroxyl group). The chemical shift provides confirmation of the silanol (B1196071) structure and can be used to monitor its conversion during chemical reactions. nih.gov

| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet |

| ¹H | -CH(CH₃)₂ | ~3.8 - 4.2 | Septet |

| ¹H | Si-OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet |

| ¹³C | -CH(CH₃)₂ | ~17 - 19 | |

| ¹³C | -CH(CH₃)₂ | ~25 - 28 | |

| ²⁹Si | (i-Pr)₂Si(OH) | ~ -5 to -15 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Hyperpolarized NMR Techniques for Intermediate Quantification

A significant limitation of ²⁹Si NMR spectroscopy is its low sensitivity, stemming from the low natural abundance (4.7%) of the ²⁹Si isotope and its small gyromagnetic ratio. nih.govnist.gov This challenge can be overcome using hyperpolarization techniques, which dramatically increase the NMR signal.

One such advanced method is Signal Amplification By Reversible Exchange (SABRE), which uses parahydrogen to hyperpolarize a substrate. nih.gov In the SABRE-Relay method, polarization is transferred from parahydrogen to a carrier molecule and then to the target silanol. nist.gov This technique can enhance ²⁹Si NMR signals by factors approaching 3000-fold. nih.govdocbrown.info Such a massive signal enhancement allows for the real-time monitoring of rapid chemical reactions and the detection and quantification of short-lived intermediates that would be undetectable by conventional NMR methods. researchgate.net This is particularly valuable for studying the kinetics of silanol condensation or functionalization reactions. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are exceptionally useful for identifying specific functional groups and studying intermolecular interactions, such as hydrogen bonding, in this compound systems.

Characterization of Si-OH Stretching Frequencies

The most characteristic vibrational feature of a silanol is the stretching of the silicon-hydroxyl (Si-OH) group. The frequency of this vibration is highly sensitive to the local environment of the molecule.

Free Silanols: In a dilute, non-polar solvent where the this compound molecules are isolated, the Si-OH group does not participate in hydrogen bonding. This "free" hydroxyl group gives rise to a sharp, well-defined absorption band in the IR spectrum, typically around 3690 cm⁻¹. researchgate.net

Associated Silanols: In the solid state or in concentrated solutions, this compound molecules associate via intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching frequency to decrease (a red shift) and the absorption band to become significantly broader. This broad band for associated silanols typically appears in the range of 3100-3400 cm⁻¹. beautybay.com

The presence and relative intensity of these two bands provide direct evidence of the state of association of the silanol.

Probing Hydrogen Bonding Interactions

The formation of hydrogen bonds is a defining characteristic of silanols and governs their physical properties and reactivity. Vibrational spectroscopy is a primary method for investigating these interactions. docbrown.info

When a this compound molecule acts as a hydrogen bond donor, the Si-O-H···Y interaction (where Y is a hydrogen bond acceptor, such as the oxygen atom of another silanol molecule) leads to a predictable red shift in the ν(Si-OH) stretching frequency. The magnitude of this shift correlates with the strength of the hydrogen bond; a larger shift indicates a stronger interaction. By analyzing the position and shape of the Si-OH band in IR or Raman spectra under various conditions (e.g., changing concentration or solvent), researchers can gain quantitative insights into the thermodynamics and structure of hydrogen-bonded this compound oligomers and complexes. chemicalbook.com

| State of Silanol | Interaction | Typical IR Frequency (cm⁻¹) | Band Shape |

|---|---|---|---|

| Free (isolated) | Non-hydrogen-bonded | ~3690 | Sharp |

| Associated | Hydrogen-bonded | 3100 - 3400 | Broad |

Mass Spectrometry for Molecular Identification and Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. It is also invaluable for identifying products and intermediates in reactions involving the silanol.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion [M]⁺•. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (132.28 g/mol ). This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions.

The fragmentation pattern is predictable and provides structural information. Common fragmentation pathways for this compound include:

Loss of a methyl group (M-15): Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in a stable, resonance-stabilized ion at m/z 117.

Loss of an isopropyl group (M-43): Cleavage of the Si-C bond can result in the loss of an isopropyl radical (•CH(CH₃)₂), producing a fragment at m/z 89.

Alpha-cleavage: A common pathway for alcohols involves cleavage of the C-C bond adjacent to the oxygen-bearing atom. For silanols, cleavage of the Si-C bond is a key fragmentation route.

By analyzing the masses of these fragment ions, the structure of the parent molecule can be confirmed. In the context of reaction monitoring, MS can be used to identify reaction products, byproducts, and intermediates by detecting their unique molecular ions and fragmentation patterns.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 132 | [C₆H₁₆OSi]⁺• | (Molecular Ion) |

| 117 | [(CH₃)CHSi(OH)CH(CH₃)₂]⁺ | •CH₃ |

| 89 | [(CH₃)₂CHSi(OH)]⁺ | •CH(CH₃)₂ |

X-ray Based Techniques for Solid-State and Surface Analysis

X-ray based analytical techniques are indispensable for the comprehensive characterization of this compound, offering profound insights into its crystalline arrangement in the solid state and its compositional and structural properties at surfaces. These methods utilize the interaction of X-rays with matter to probe atomic and molecular structures, elemental composition, and chemical bonding states. The following sections detail the application of X-ray Diffraction (XRD) for elucidating crystal structures, X-ray Photoelectron Spectroscopy (XPS) for surface chemical analysis, and Total Reflection X-ray Fluorescence (TXRF) for the precise quantification of surface densities.

X-ray Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to deduce the precise location of each atom in the unit cell, as well as bond lengths and angles.

Interactive Table: Crystallographic Data for Di(propan-2-yl)silanediol

| Parameter | Value |

|---|---|

| CCDC Number | 277864 |

| Empirical Formula | C₆H₁₆O₂Si |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.25 |

| b (Å) | 13.35 |

| c (Å) | 11.75 |

| α (°) | 90 |

| β (°) | 95.35 |

| γ (°) | 90 |

| Volume (ų) | 976.1 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. XPS is particularly valuable for analyzing thin films or surface-adsorbed layers of this compound.

When a surface functionalized with this compound is analyzed by XPS, the resulting spectrum displays peaks corresponding to the core-level electron binding energies of silicon (Si), oxygen (O), and carbon (C). The precise binding energy of each element is sensitive to its local chemical environment, an effect known as a chemical shift. For instance, the Si 2p binding energy for the silicon atom in this compound is expected to be shifted to a higher energy compared to elemental silicon due to the electron-withdrawing effects of the attached oxygen and carbon atoms. Similarly, the O 1s spectrum can distinguish between oxygen in the silanol (Si-OH) group and potentially other oxygen species on the surface. The C 1s spectrum can be deconvoluted to identify carbon atoms in the isopropyl groups (C-C, C-H) and those directly bonded to the silicon atom (C-Si).

Interactive Table: Representative XPS Binding Energies for this compound Systems

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| Si 2p | (CH₃)₂CH-Si -OH | ~102.0 - 103.0 |

| O 1s | Si-O H | ~532.5 - 533.5 |

| C 1s | C -Si | ~284.5 - 285.5 |

| C 1s | C -C / C -H | ~285.0 |

Note: These are representative values and can vary depending on the specific substrate, surface coverage, and instrument calibration.

Total Reflection X-ray Fluorescence (TXRF) for Surface Density Quantification

Total Reflection X-ray Fluorescence (TXRF) is a highly sensitive analytical technique for the elemental analysis of surfaces. In TXRF, an X-ray beam impinges on a flat, polished surface at a very small grazing angle, below the critical angle for total reflection. This geometry significantly reduces the background signal from the substrate, allowing for the detection of minute quantities of elements on the surface.